2-(5-bromofuran-2-yl)-6-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine
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Overview
Description
2-(5-bromofuran-2-yl)-6-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the bromofuran and methylphenyl groups in its structure potentially enhances its pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-bromofuran-2-yl)-6-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine typically involves multicomponent reactions. One common method is the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This reaction is carried out under controlled conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale multicomponent reactions with optimized conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(5-bromofuran-2-yl)-6-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the furan ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(5-bromofuran-2-yl)-6-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(5-bromofuran-2-yl)-6-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets. For instance, it may bind to γ-aminobutyric acid (GABA) receptors, similar to other imidazo[1,2-a]pyridine derivatives . This binding can modulate the activity of these receptors, leading to various pharmacological effects such as sedation or anxiolysis.
Comparison with Similar Compounds
Similar Compounds
Zolpidem: A well-known imidazo[1,2-a]pyridine derivative used as a hypnotic agent.
Alpidem: Another imidazo[1,2-a]pyridine derivative with anxiolytic properties.
Uniqueness
2-(5-bromofuran-2-yl)-6-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine is unique due to the presence of the bromofuran and methylphenyl groups, which may enhance its biological activity and selectivity compared to other imidazo[1,2-a]pyridine derivatives .
Properties
Molecular Formula |
C19H16BrN3O |
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Molecular Weight |
382.3 g/mol |
IUPAC Name |
2-(5-bromofuran-2-yl)-6-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C19H16BrN3O/c1-12-3-6-14(7-4-12)21-19-18(15-8-9-16(20)24-15)22-17-10-5-13(2)11-23(17)19/h3-11,21H,1-2H3 |
InChI Key |
ZNJMDVDLHGLPGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(N=C3N2C=C(C=C3)C)C4=CC=C(O4)Br |
Origin of Product |
United States |
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